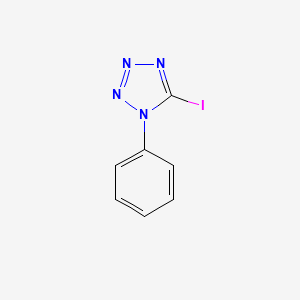

5-Iodo-1-phenyltetrazole

Overview

Description

5-Iodo-1-phenyltetrazole is a useful research compound. Its molecular formula is C7H5IN4 and its molecular weight is 272.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications:

5-Iodo-1-phenyltetrazole derivatives have demonstrated significant potential in the treatment of various medical conditions, particularly due to their interaction with cytochrome P450 enzymes and modulation of P-glycoprotein. These interactions can enhance the oral bioavailability and brain distribution of therapeutic agents, especially anticancer drugs that face multi-drug resistance issues.

- P-Glycoprotein Modulation: Compounds derived from this compound have been shown to influence the activity of P-glycoprotein, which plays a crucial role in drug transport across cell membranes. This modulation can improve the efficacy of anticancer agents by preventing their efflux from tumor cells, thereby increasing their intracellular concentration .

- Cytochrome P450 Interaction: The ability of these compounds to modulate cytochrome P450 isoforms (e.g., CYP3A4) is significant for enhancing the pharmacokinetics of various drugs. This modulation can lead to improved therapeutic outcomes in cancer treatment by increasing drug sensitivity in resistant cancer cells .

Coordination Chemistry

Ligand Applications:

this compound serves as an effective ligand in coordination chemistry due to its ability to form stable complexes with metal ions. The coordination properties of tetrazoles are utilized in developing new materials and catalysts.

- Metal Complexes: Research has highlighted the formation of coordination complexes involving this compound with various metal ions. These complexes exhibit unique properties that can be exploited for catalytic applications and material science innovations .

Synthesis and Functionalization

Synthetic Pathways:

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving azides and appropriate substrates. The development of efficient synthetic routes is crucial for producing this compound at scale for research and industrial applications.

- Heterocyclization Techniques: Novel synthetic approaches have been developed that utilize readily available nitrogen-containing substrates to produce this compound efficiently. These methods focus on minimizing by-products and maximizing yield, which is essential for practical applications .

Case Studies and Research Findings

Properties

CAS No. |

16484-16-5 |

|---|---|

Molecular Formula |

C7H5IN4 |

Molecular Weight |

272.05 g/mol |

IUPAC Name |

5-iodo-1-phenyltetrazole |

InChI |

InChI=1S/C7H5IN4/c8-7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H |

InChI Key |

SJIXMBBQRZPUMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)I |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.